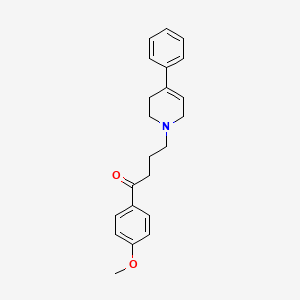
Anisoperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anisoperidone is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily known for its role as an antipsychotic and anti-neuropsychiatric agent. The compound has been studied for its effectiveness in treating various neurological disorders, including Parkinson’s disease and Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anisoperidone involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Anisoperidone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Anisoperidone has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of anisoperidone involves its interaction with various molecular targets in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. By inhibiting these receptors, this compound can modulate neurotransmitter activity, leading to its therapeutic effects. Additionally, it may interact with other receptors and pathways, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Anisoperidone is often compared with other antipsychotic and neuropsychiatric drugs. Some similar compounds include:
Risperidone: Like this compound, risperidone is a dopamine D2 and serotonin 5-HT2A receptor antagonist.
Lumateperone: This compound also targets dopamine and serotonin receptors but has a distinct chemical structure and pharmacological properties.
This compound’s uniqueness lies in its specific receptor binding profile and its potential for repurposing in the treatment of various neurological disorders .
Propiedades
Número CAS |
3565-47-7 |
|---|---|
Fórmula molecular |
C22H25NO2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C22H25NO2/c1-25-21-11-9-20(10-12-21)22(24)8-5-15-23-16-13-19(14-17-23)18-6-3-2-4-7-18/h2-4,6-7,9-13H,5,8,14-17H2,1H3 |
Clave InChI |
PRKMKMJCQDPUKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CCCN2CCC(=CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















